molecular formula C18H22N2O2S B2810819 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 955228-02-1

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2810819
CAS No.: 955228-02-1
M. Wt: 330.45
InChI Key: QEHGMTMDCXKGFN-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a morpholino ring and a thiophen-3-yl group as key structural motifs.

Properties

IUPAC Name

3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-3-2-4-15(11-14)18(21)19-12-17(16-5-10-23-13-16)20-6-8-22-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGMTMDCXKGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine to yield 3-methyl-N-morpholinobenzamide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst and a base.

    Final Assembly: The final step involves the coupling of the morpholino group with the thiophene-substituted benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Mycobacterium tuberculosis, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase, disrupting the bacterial respiratory chain and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzamide core but differ in substituents, influencing their reactivity, stability, and biological activity:

Table 1: Key Structural and Functional Comparisons
Compound Name (Reference) Substituents/Functional Groups Key Features and Applications
Target Compound Morpholino, thiophen-3-yl, benzamide Hypothetical: Potential for enhanced solubility (morpholino) and aromatic interactions (thiophene).
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethyl, benzamide N,O-bidentate directing group for metal-catalyzed C–H bond functionalization. Synthesized via 3-methylbenzoyl chloride and amino alcohol.
ZINC01124772 Morpholino, triazole, phenethylamino Anti-tuberculosis activity via docking with RpfB protein (Arg194, Glu242 interactions). Demonstrates hydrogen bonding via triazole.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazolylidene, methoxyphenyl Structural rigidity from dihydrothiazole; X-ray-confirmed geometry (SHELX refinement).
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazol-2-yl, chlorophenyl, morpholino Thiazole ring for heterocyclic diversity; potential antimicrobial applications.

Physicochemical Properties

  • Lipophilicity: The morpholino group balances lipophilicity, while thiophene (logP ~2.5) may increase membrane permeability compared to polar hydroxy groups (logP ~1.8 in ).
  • Metabolic Stability: Trifluoromethyl analogs (e.g., ) highlight halogenated groups’ metabolic resistance, whereas the target’s methyl and morpholino groups may favor hepatic clearance.

Biological Activity

3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound notable for its unique structural features, including a morpholino group and a thiophene ring. These components enhance its interactions with biological targets, making it a compound of interest in medicinal chemistry and biological research.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzamide Core : Reacting 3-methylbenzoic acid with thionyl chloride to create an acid chloride, which is then reacted with morpholine.
  • Introduction of the Thiophene Ring : Achieved through a Suzuki-Miyaura coupling reaction between a thiophene boronic acid derivative and the benzamide core.
  • Final Assembly : Coupling the morpholino group with the thiophene-substituted benzamide to yield the target compound.

The primary target of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is the QcrB subunit of the menaquinol cytochrome c oxidoreductase, an essential component in the electron transport chain. The compound inhibits this enzyme, disrupting cellular respiration and potentially leading to cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. It operates by inhibiting the QcrB subunit, which is crucial for the bacterium's energy metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of morpholino-benzamides exhibit varying degrees of efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Targeted Drug Delivery : Research on small molecule toxins targeting tumor receptors has highlighted the importance of structural components similar to those found in 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide for enhancing drug efficacy against specific cancer cells .

Comparative Analysis

To better understand the unique properties of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityTarget
3-methyl-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamidePiperidine instead of morpholineVaries; less effective than morpholino derivativesQcrB
N-(2-morpholinoethyl)benzamideLacks thiophene ringModerate antibacterial activityVarious
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamideSimilar structure; different substitution patternPotentially effective against M. tuberculosisQcrB

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